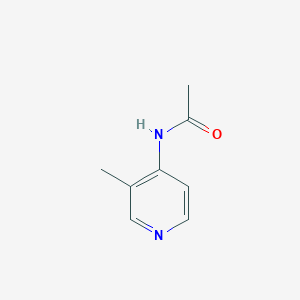![molecular formula C7H6N2S B012707 5-Methylthieno[2,3-d]pyrimidine CAS No. 19673-87-1](/img/structure/B12707.png)
5-Methylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thieno[2,3-d]pyrimidine, which is a class of compounds that possess diverse biological activities.
Scientific Research Applications
5-Methylthieno[2,3-d]pyrimidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to possess anticancer, antiviral, and anti-inflammatory activities. In material science, 5-Methylthieno[2,3-d]pyrimidine has been used as a building block for the synthesis of organic semiconductors. In agriculture, this compound has been used as a fungicide and herbicide.
Mechanism Of Action
The mechanism of action of 5-Methylthieno[2,3-d]pyrimidine varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit various enzymes and signaling pathways that are involved in cancer cell proliferation, viral replication, and inflammation. In material science, 5-Methylthieno[2,3-d]pyrimidine has been used as a building block for the synthesis of organic semiconductors, which exhibit unique electronic properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methylthieno[2,3-d]pyrimidine vary depending on its application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. In material science, 5-Methylthieno[2,3-d]pyrimidine has been used as a building block for the synthesis of organic semiconductors, which exhibit unique electronic properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Methylthieno[2,3-d]pyrimidine in lab experiments is its diverse biological activities, which make it a valuable tool for studying various biological processes. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of using 5-Methylthieno[2,3-d]pyrimidine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 5-Methylthieno[2,3-d]pyrimidine. One area of research is the development of new synthetic methods for the production of this compound and its derivatives. Another area of research is the exploration of its potential applications in other fields, such as energy storage and conversion. Additionally, the study of the mechanism of action of 5-Methylthieno[2,3-d]pyrimidine and its derivatives can provide valuable insights into the biological processes that they target and how they can be optimized for therapeutic use.
Conclusion
In conclusion, 5-Methylthieno[2,3-d]pyrimidine is a heterocyclic compound that has diverse biological activities and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this area can provide valuable insights into the potential uses of 5-Methylthieno[2,3-d]pyrimidine and its derivatives.
properties
CAS RN |
19673-87-1 |
|---|---|
Product Name |
5-Methylthieno[2,3-d]pyrimidine |
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
5-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-5-3-10-7-6(5)2-8-4-9-7/h2-4H,1H3 |
InChI Key |
GJVFCZRRXPIYNY-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC=NC=C12 |
Canonical SMILES |
CC1=CSC2=NC=NC=C12 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)



![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
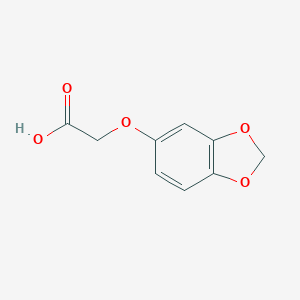
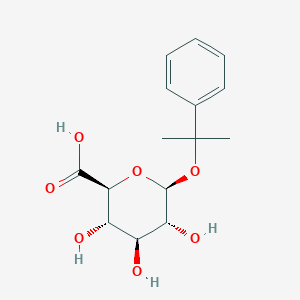
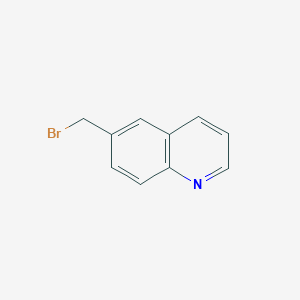
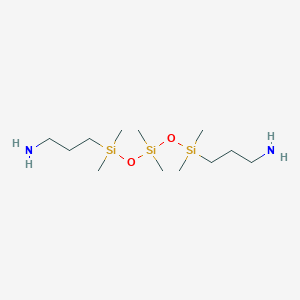
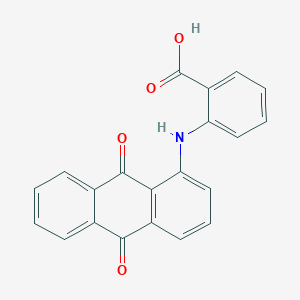
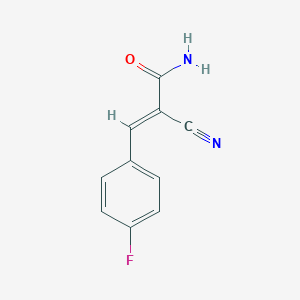

![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
